4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Overview
Description
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is a chemical compound with the molecular formula C10H10N2O3. It is characterized by the presence of a phenol group attached to a 1,2,4-oxadiazole ring through a methoxy linkage.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown potential as anti-bacterial, anti-viral, and anti-leishmanial agents .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets in a way that results in their broad-spectrum biological activities .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazole derivatives have been studied in general .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting they have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst and solvent under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline
- 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
- 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde
Uniqueness
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is unique due to the presence of both a phenol group and an oxadiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCQDMAPNILRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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